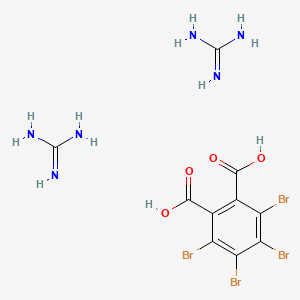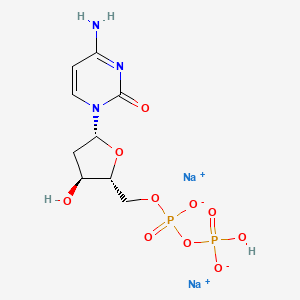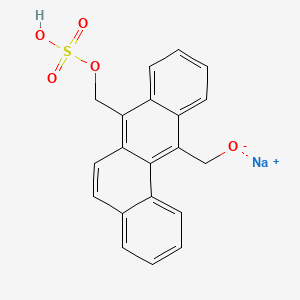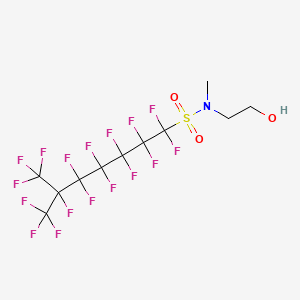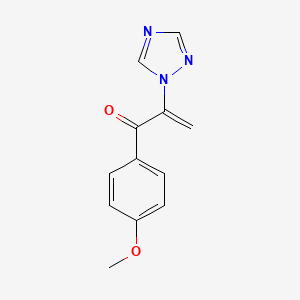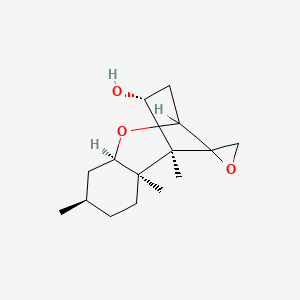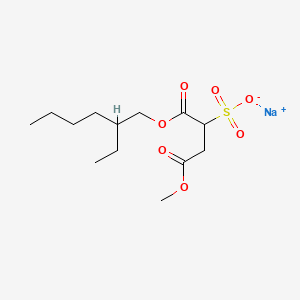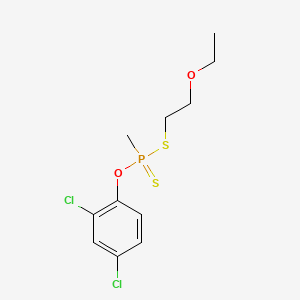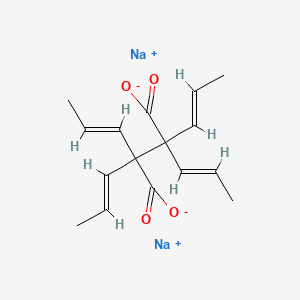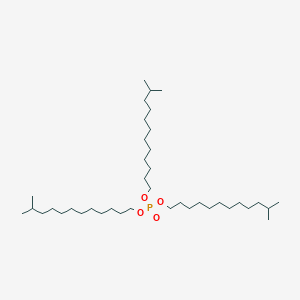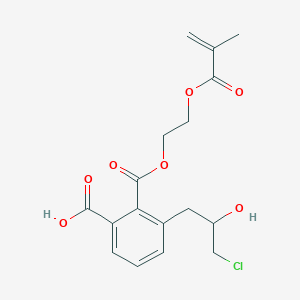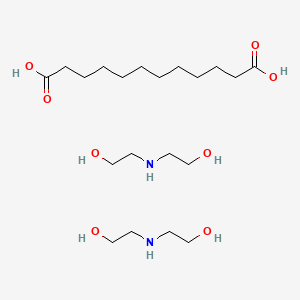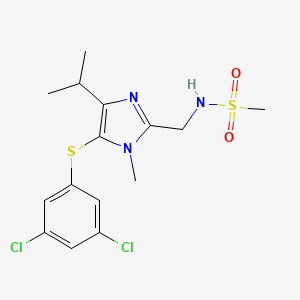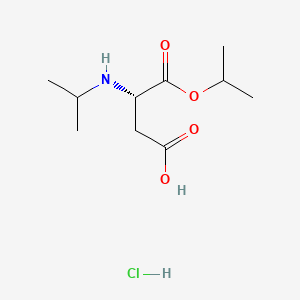
Diisopropyl L-aspartate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl L-aspartate hydrochloride is a chemical compound with the molecular formula C10H20ClNO4. It is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in various scientific research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl L-aspartate hydrochloride can be synthesized through the esterification of L-aspartic acid with isopropanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The resulting diisopropyl L-aspartate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl L-aspartate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Diisopropyl L-aspartate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies related to amino acid metabolism and enzyme activity.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: The compound is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of diisopropyl L-aspartate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It may also interact with cellular receptors, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
L-aspartic acid: The parent compound of diisopropyl L-aspartate hydrochloride, involved in protein biosynthesis.
Di-tert-butyl L-aspartate hydrochloride: Another ester derivative of L-aspartic acid with different steric properties.
L-glutamic acid diisopropyl ester hydrochloride: A similar compound with an additional methylene group in the side chain.
Uniqueness
This compound is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry, differentiating it from other similar compounds.
Properties
CAS No. |
85391-04-4 |
|---|---|
Molecular Formula |
C10H20ClNO4 |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
(3S)-4-oxo-3-(propan-2-ylamino)-4-propan-2-yloxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO4.ClH/c1-6(2)11-8(5-9(12)13)10(14)15-7(3)4;/h6-8,11H,5H2,1-4H3,(H,12,13);1H/t8-;/m0./s1 |
InChI Key |
NBZZAYQRIFMJSH-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)N[C@@H](CC(=O)O)C(=O)OC(C)C.Cl |
Canonical SMILES |
CC(C)NC(CC(=O)O)C(=O)OC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


